Thiocyanic acid, p-aminophenyl ester
Overview
Description
Synthesis Analysis
Synthesis of compounds related to thiocyanic acid, p-aminophenyl ester involves complex reactions, including Pd-catalyzed cross-coupling and asymmetric synthesis techniques. For instance, Yang and Coward (2007) detailed the synthesis of p-aminophenyl H-phosphinic acids and esters via Pd-catalyzed cross-coupling reactions, offering a foundational approach potentially applicable to thiocyanic acid, p-aminophenyl ester synthesis (Yang & Coward, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to thiocyanic acid, p-aminophenyl ester can be elucidated through X-ray crystallography and NMR spectroscopy, as demonstrated by Savage et al. (2005), who conducted structural characterizations of N-para-ferrocenyl benzoyl amino acid ethyl esters, providing insights into the molecular geometry that could be relevant for thiocyanic acid, p-aminophenyl ester (Savage et al., 2005).
Chemical Reactions and Properties
The reactivity of thiocyanic acid, p-aminophenyl ester analogs with various reagents highlights their potential in synthetic chemistry. For example, reactions involving diethyl phosphorocyanidate (DEPC) with carboxylic acids showcase the formation of carboxylic esters and amides, as outlined by Shioiri et al. (1976), indicating similar reactivity patterns might be expected for thiocyanic acid, p-aminophenyl ester (Shioiri et al., 1976).
Physical Properties Analysis
The physical properties of compounds structurally related to thiocyanic acid, p-aminophenyl ester, such as solubility, melting point, and crystallinity, can be inferred from studies like those conducted by Bingöl et al. (2005), who examined the synthesis and characterization of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, providing valuable data on physical characteristics (Bingöl et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for undergoing various chemical transformations, can be derived from research on similar compounds. Studies like those by Lloyd and Young (1971), focusing on anchimerically assisted coupling reactions using 2-pyridyl thiolesters, offer insights into the chemical behavior that could be applicable to thiocyanic acid, p-aminophenyl ester (Lloyd & Young, 1971).
Scientific Research Applications
1. Organic Chemistry Thiocyanic acid and its derivatives play a significant role in organic chemistry . They are used in the formation of carbon-sulfur bonds and synthesis of pharmaceutically important molecules . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate these processes . These techniques use light or electrical energy as a direct energy source without using an initiator or reagent .
2. Photochemistry and Electrochemistry Thiocyanates have been used in photochemical and electrochemical reactions . Photocatalytic approaches using air as a “green oxidant” and visible-light photocatalysts to perform thiocyanation reactions have been developed in recent years . The low cost of electricity in combination with the diversity of mechanisms of electrochemical reactions make organic electrosynthesis a potent and environmentally friendly method for carrying out redox reactions .
3. Agrochemistry Organic thiocyanates are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . Their bactericidal , fungicidal , and insecticidal properties make them useful in this field.
Safety And Hazards
Future Directions
There is a growing interest in the chemistry of organic thiocyanates since these compounds are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . The vigorous development of photo- and electrochemical thiocyanation methods since 2010 presents potential future directions .
properties
IUPAC Name |
(4-aminophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFRQQXXXRJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183985 | |
Record name | Thiocyanic acid, p-aminophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid, p-aminophenyl ester | |
CAS RN |
2987-46-4 | |
Record name | Rhodan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2987-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Thiocyanatoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rodan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, p-aminophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-aminophenyl)sulfanyl]formonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Thiocyanatoaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q83LHW6L5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.